molecular formula C6H8 B081774 Cyclohexa-1,2-diene CAS No. 14847-23-5

Cyclohexa-1,2-diene

Cat. No. B081774
CAS RN: 14847-23-5
M. Wt: 80.13 g/mol
InChI Key: NMGSDTSOSIPXTN-UHFFFAOYSA-N
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Description

Cyclohexa-1,2-diene is a cyclic hydrocarbon with the molecular formula C6H8. It is an important intermediate in organic synthesis and has been extensively studied for its potential applications in various fields of science.

Scientific Research Applications

Transfer Hydrogenation

Cyclohexa-1,4-dienes, closely related to Cyclohexa-1,2-diene, have been introduced to Brønsted acid-catalyzed transfer hydrogenation as an alternative to Hantzsch dihydropyridines. These hydrocarbon-based dihydrogen surrogates enable the transfer hydrogenation of alkenes, showing potential in imine reduction and reductive amination (Chatterjee & Oestreich, 2016).

Transfer Hydrofunctionalization

A research program focused on cyclohexa-1,4-diene-based surrogates for difficult-to-handle compounds, expanding to include surrogates of H2, mineral acids, and hydrocarbons. This work has been pivotal in advancing metal-free ionic transfer reactions (Walker & Oestreich, 2019).

Chemical Properties and Synthesis

Cyclohexa-1,3-diene, similar to Cyclohexa-1,2-diene, is a valuable intermediate in complex molecule syntheses due to its reactivity in addition and cycloaddition reactions. Its synthesis methods have been explored extensively, providing insights into its chemical properties and handling precautions (Guppi & O'Doherty, 2008).

Diels-Alder Reaction

Strained allenes like 1,2-cyclohexadiene demonstrate significant reactivity in Diels-Alder reactions with unreactive dienes, offering insights into regioisomer and stereoisomer formations. This has been supported by computational studies, enhancing our understanding of these chemical processes (Nendel et al., 1999).

Hydroamination

Intramolecular hydroamination of cyclohexa-2,5-dienes, related to cyclohexa-1,2-diene, leads to the formation of bicyclic allylic amines. This reaction pathway involves a diastereoselective protonation of a pentadienyl anion, highlighting the potential of cyclohexadienes in organic synthesis (Lebeuf et al., 2006).

Polymerization

The polymerization of cyclohexa-1,3-diene in cyclohexane using sec-BuLi as an initiator results in both soluble and insoluble fractions. The insoluble poly(cyclohexa-1,3-diene) was found to be crystalline, contributing to the understanding of polymer chemistry and its applications (Quirk et al., 2003).

Synthesis and Applications

A review of cyclohexa-1,3-diene, including its homologues and derivatives, systematically accounts for the synthesis methods and the purity of preparations. This provides a comprehensive understanding of the synthetic approaches and purity concerns in the chemical industry (Mironov et al., 1983).

properties

CAS RN

14847-23-5

Product Name

Cyclohexa-1,2-diene

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1,5H,2,4,6H2

InChI Key

NMGSDTSOSIPXTN-UHFFFAOYSA-N

SMILES

C1CC=C=CC1

Canonical SMILES

C1CC=C=CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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